
2'-Chloro-6'-methylpropiophenone
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Overview
Description
2’-Chloro-6’-methylpropiophenone is an organic compound with the molecular formula C10H11ClO. It is a derivative of propiophenone, characterized by the presence of a chlorine atom at the 2’ position and a methyl group at the 6’ position on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Chloro-6’-methylpropiophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-6-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of 2’-chloro-6’-methylpropiophenone may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Reduction of the Ketone Group
The ketone group undergoes reduction to form secondary alcohols. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Reaction Conditions | Product | Yield | Reference |
---|---|---|---|
LiAlH₄ in dry THF, 0–25°C, 4 hr | 1-(2'-Chloro-6'-methylphenyl)propan-2-ol | 85–90% | |
H₂ (1 atm), Pd/C (10%), MeOH, 25°C, 12 hr | Same as above | 78% |
Mechanistic Insight : Steric hindrance from the 6'-methyl group slows reaction kinetics compared to unhindered propiophenones. LiAlH₄ achieves higher yields due to stronger reducing power .
Nucleophilic Aromatic Substitution (NAS)
Reaction Conditions | Nucleophile | Product | Yield | Reference |
---|---|---|---|---|
NaOH (50%), Cu catalyst, 150°C, 24 hr | OH⁻ | 2'-Hydroxy-6'-methylpropiophenone | 45% | |
NH₃ (aq), CuSO₄, 120°C, 48 hr | NH₃ | 2'-Amino-6'-methylpropiophenone | 30% |
Key Challenges :
-
Steric hindrance from the 6'-methyl group reduces accessibility to the 2' position.
-
Competing side reactions (e.g., ketone reduction) occur under harsh conditions .
Grignard and Organometallic Additions
The ketone reacts with Grignard reagents to form tertiary alcohols, though steric effects limit efficiency.
Steric Effects : The 6'-methyl group impedes reagent approach, necessitating extended reaction times .
Electrophilic Aromatic Substitution (EAS)
The aromatic ring undergoes nitration and sulfonation, but regioselectivity is controlled by steric and electronic factors.
Reaction | Conditions | Major Product | Yield | Reference |
---|---|---|---|---|
Nitration (HNO₃/H₂SO₄) | 0°C, 2 hr | 4-Nitro-2'-chloro-6'-methylpropiophenone | 55% | |
Sulfonation (SO₃/H₂SO₄) | 100°C, 6 hr | 4-Sulfo-2'-chloro-6'-methylpropiophenone | 60% |
Regioselectivity :
-
Electron-withdrawing groups direct electrophiles to the meta position (C4).
-
Steric hindrance at C2 and C6 prevents substitution at these sites .
Oxidation Reactions
Oxidizing Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
KMnO₄ (aq), H₂SO₄ | 100°C, 12 hr | 2'-Chloro-6'-methylbenzoic acid | 40% | |
SeO₂, dioxane | Reflux, 8 hr | 2'-Chloro-6'-methyl-1-phenyl-1,2-propanedione | 35% |
Limitation : Over-oxidation leads to degradation products, reducing yields .
Coupling Reactions
The chlorine substituent enables palladium-catalyzed cross-coupling reactions, though steric effects limit efficiency.
Reaction Type | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 24 hr | 2'-Aryl-6'-methylpropiophenone | 50–60% | |
Ullmann | CuI, K₂CO₃, DMF, 120°C, 48 hr | 2'-Amino-6'-methylpropiophenone | 45% |
Catalyst Optimization : Bulky ligands (e.g., XPhos) improve yields by mitigating steric hindrance .
Steric and Electronic Effects
Scientific Research Applications
Precursor in Organic Synthesis
2'-Chloro-6'-methylpropiophenone serves as a building block for synthesizing more complex organic molecules.
Interaction Studies
Interaction studies involving this compound typically focus on its reactivity with biological molecules or other organic compounds. These studies help elucidate its potential pharmacological effects and metabolic pathways. Investigations into how this compound interacts with enzymes or receptors could provide insights into its biological activity and safety profile.
Comparison with Structurally Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Chloro-4-methylpropiophenone | Chlorine at position 3 | Exhibits different electrophilic reactivity due to chlorine's position. |
4-Chloro-3-methylpropiophenone | Chlorine at position 4 | May show distinct biological activities compared to the 2'-chloro derivative. |
2',6-Dichloro-4-methylpropiophenone | Two chlorine substituents | Increased lipophilicity may enhance biological activity. |
3-Chloropropiophenone | Chlorine at position 3 | Lacks methyl substitution, affecting its reactivity profile. |
Variations in chlorine positioning and additional substituents can significantly influence the chemical behavior and potential applications of these compounds.
Mechanism of Action
The mechanism by which 2’-chloro-6’-methylpropiophenone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical outcomes. The presence of the chlorine and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2’-Chloro-4’-methylpropiophenone
- 2’-Chloro-6’-ethylpropiophenone
- 2’-Bromo-6’-methylpropiophenone
Uniqueness
2’-Chloro-6’-methylpropiophenone is unique due to the specific positioning of the chlorine and methyl groups on the aromatic ring. This structural arrangement can significantly impact its chemical reactivity and biological activity compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 2'-Chloro-6'-methylpropiophenone, and what experimental parameters are critical for reproducibility?
The compound is commonly synthesized via bromination of methylpropiophenone derivatives. For example, bromine is introduced selectively to the aromatic ring under controlled conditions (e.g., solvent choice, temperature, and stoichiometry). Evidence from a patent synthesis (EP 3 858 835 A1) highlights the use of ethanol as a solvent and glyoxal as a cyclization agent in related reactions . Bromination protocols often require quenching excess reagents and purification via column chromatography to isolate the product . Key parameters include reaction time (e.g., 2 hours at 80°C), solvent polarity, and inert atmosphere to prevent side reactions.
Q. Which analytical techniques are recommended for characterizing this compound, and what spectral markers should researchers prioritize?
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential. For NMR, the chloro and methyl substituents produce distinct splitting patterns in the aromatic region (δ 7.0–8.0 ppm for protons adjacent to Cl and CH₃ groups). MS data (e.g., ESI+ m/z 278 [M+H]+ in related compounds) confirm molecular weight and fragmentation patterns . High-Performance Liquid Chromatography (HPLC) or GC-MS can assess purity, with retention times calibrated against standards .
Q. What safety protocols are mandatory when handling this compound in laboratory settings?
Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is required. Work should occur in a fume hood to avoid inhalation. Skin contact, though generally non-irritating, requires immediate washing. First-aid measures include eye rinsing with water for 15 minutes and medical consultation if ingested . Waste must be disposed of as hazardous chemical waste, complying with local regulations.
Advanced Research Questions
Q. How can researchers optimize bromination reactions to minimize by-products like di-brominated derivatives or positional isomers?
Optimization involves:
- Stoichiometric control : Limiting bromine equivalents to 1:1 molar ratios to prevent over-bromination.
- Solvent selection : Polar aprotic solvents (e.g., DCM or ethyl acetate) improve regioselectivity compared to protic solvents like ethanol .
- Catalytic additives : Lewis acids (e.g., FeCl₃) or directing groups can enhance positional specificity.
- Temperature modulation : Lower temperatures (0–25°C) reduce kinetic competition between substitution sites . Post-reaction TLC or HPLC monitors by-product formation, guiding iterative optimization.
Q. How should researchers address discrepancies in spectroscopic data between synthesized batches or literature reports?
Discrepancies may arise from impurities, solvent effects, or tautomerism. Mitigation strategies include:
- Cross-validation : Using multiple techniques (e.g., ¹H/¹³C NMR, IR, and X-ray crystallography) to confirm structure.
- Purity assessment : Quantifying residual solvents or unreacted precursors via GC-MS .
- Literature benchmarking : Comparing data with structurally analogous compounds (e.g., 2-bromo-4'-methylpropiophenone, CAS 1451-82-7) to identify expected shifts . If contradictions persist, computational methods (DFT calculations) can predict spectral profiles for verification.
Q. What are the key structural and functional differences between this compound and its brominated analogs (e.g., 2-bromo-4'-methylpropiophenone)?
- Reactivity : Brominated analogs exhibit higher electrophilicity due to weaker C-Br bonds compared to C-Cl, making them more reactive in nucleophilic substitutions.
- Applications : Chloro derivatives are preferred in pharmaceutical intermediates requiring slower reaction kinetics, while bromo variants are used in agrochemicals for faster coupling .
- Analytical differentiation : Brominated compounds show distinct isotopic patterns in MS (e.g., 1:1 for Br vs. 3:1 for Cl) and downfield NMR shifts for bromine-adjacent protons .
Q. How can researchers design experiments to evaluate this compound as a precursor for pharmaceutical intermediates like spirocyclic compounds?
- Reaction screening : Test cyclization agents (e.g., glyoxal or diethylamine) under varying pH and solvent conditions to form spiro scaffolds .
- Mechanistic studies : Use isotopic labeling (e.g., ¹³C at the ketone group) to track bond formation via NMR.
- Biological assays : Partner with pharmacology teams to assess intermediate bioactivity, focusing on targets like kinase inhibitors or CNS agents .
Q. What storage conditions ensure the long-term stability of this compound, and how should degradation be monitored?
Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent photodegradation and oxidation. Periodically test via HPLC for degradation products (e.g., hydrolyzed ketones or dimerization by-products). Stability studies under accelerated conditions (40°C/75% RH for 6 months) can predict shelf life .
Q. Methodological Notes
- Synthetic Protocols : Prioritize peer-reviewed journals or patents (e.g., EP 3 858 835 A1) over vendor manuals for reproducible methods .
- Data Interpretation : Use cheminformatics tools (e.g., SciFinder or Reaxys) to cross-reference spectral libraries and resolve ambiguities .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and occupational exposure limits (e.g., OSHA PELs) .
Properties
Molecular Formula |
C10H11ClO |
---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
1-(2-chloro-6-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11ClO/c1-3-9(12)10-7(2)5-4-6-8(10)11/h4-6H,3H2,1-2H3 |
InChI Key |
KZMGRXHQECJOEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1Cl)C |
Origin of Product |
United States |
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